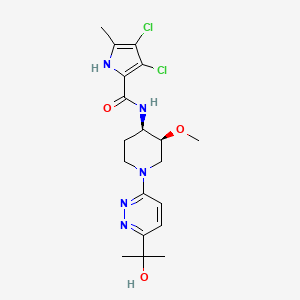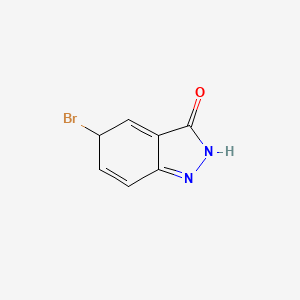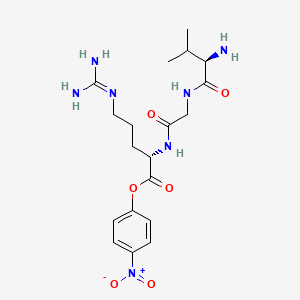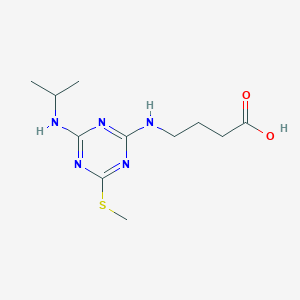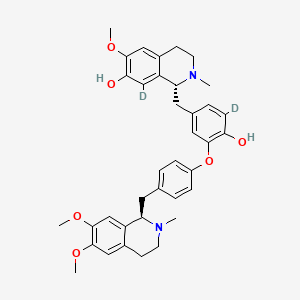
Daurisoline-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Daurisoline-d2 is a deuterium-labeled derivative of Daurisoline, a bis-benzylisoquinoline alkaloid. Daurisoline can be isolated from Menispermum dauricum and Rhizoma Menispermi. This compound is known for its ability to block the hERG channel and its antiarrhythmic effects. Additionally, Daurisoline is a potent autophagy blocker, making it valuable for cancer research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Daurisoline-d2 is synthesized by incorporating deuterium into Daurisoline. The specific synthetic routes and reaction conditions for this compound are not widely documented. the general approach involves the deuteration of Daurisoline using deuterium oxide (D2O) or other deuterium-containing reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Typically, the production of deuterium-labeled compounds involves the use of deuterium gas or deuterated solvents in a controlled environment to ensure the incorporation of deuterium atoms into the target molecule .
Analyse Chemischer Reaktionen
Types of Reactions
Daurisoline-d2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield N-oxide derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Daurisoline-d2 has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for studying deuterium effects on chemical reactions.
Biology: Investigated for its effects on cellular processes, such as autophagy and apoptosis.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its autophagy-blocking properties.
Industry: Utilized in the development of new pharmaceuticals and as a tool for studying drug metabolism and pharmacokinetics
Wirkmechanismus
Daurisoline-d2 exerts its effects by blocking the hERG channel, which is crucial for cardiac repolarization. This blocking action contributes to its antiarrhythmic properties. Additionally, this compound inhibits autophagy by activating the PI3K/AKT/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This mechanism makes it a valuable compound for cancer research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dauricine: Another bis-benzylisoquinoline alkaloid with similar autophagy-blocking properties.
Daurisoline: The non-deuterated form of Daurisoline-d2, sharing similar biological activities.
Daurisoline-d4: A derivative of Daurisoline with additional deuterium atoms, used as a selective inhibitor of microbial dipeptidyl peptidase 4 (mDPP4)
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for detailed studies of its pharmacokinetics and metabolic pathways. This labeling also makes it a valuable tool for studying the effects of deuterium on biological systems and chemical reactions .
Eigenschaften
Molekularformel |
C37H42N2O6 |
|---|---|
Molekulargewicht |
612.7 g/mol |
IUPAC-Name |
(1R)-8-deuterio-1-[[3-deuterio-5-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]-4-hydroxyphenyl]methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C37H42N2O6/c1-38-15-13-26-20-36(43-4)37(44-5)22-29(26)30(38)16-23-6-9-27(10-7-23)45-35-18-24(8-11-32(35)40)17-31-28-21-33(41)34(42-3)19-25(28)12-14-39(31)2/h6-11,18-22,30-31,40-41H,12-17H2,1-5H3/t30-,31-/m1/s1/i11D,21D |
InChI-Schlüssel |
BURJAQFYNVMZDV-CXFJOCOFSA-N |
Isomerische SMILES |
[2H]C1=CC(=CC(=C1O)OC2=CC=C(C=C2)C[C@@H]3C4=CC(=C(C=C4CCN3C)OC)OC)C[C@@H]5C6=C(C(=C(C=C6CCN5C)OC)O)[2H] |
Kanonische SMILES |
CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5C)OC)O)O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


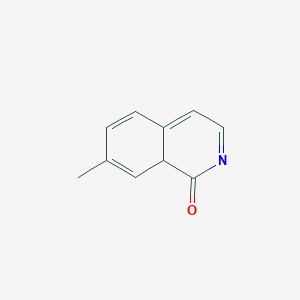
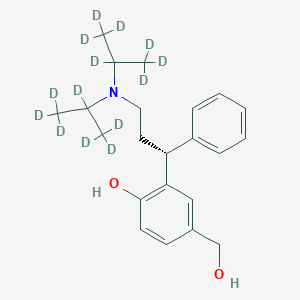
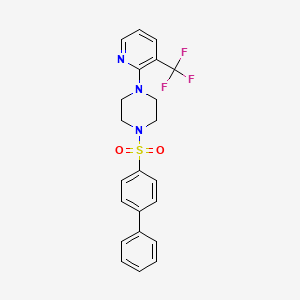
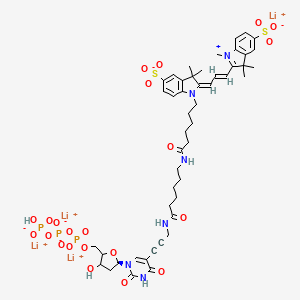
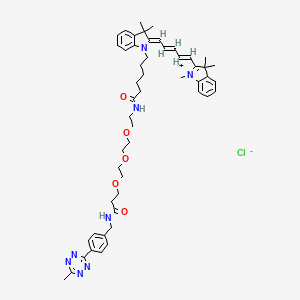
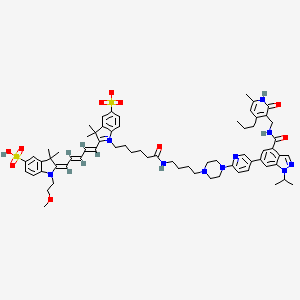
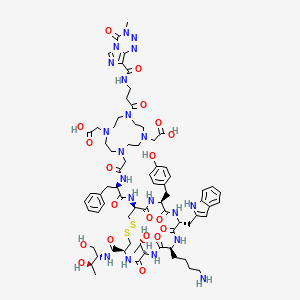
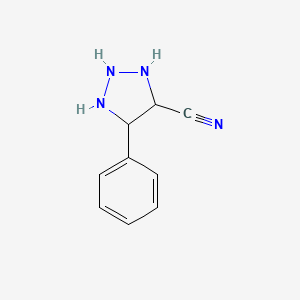
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
